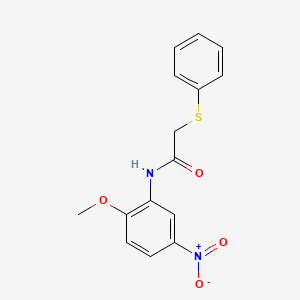

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-14-8-7-11(17(19)20)9-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGRLHBTRZLLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Iron powder, hydrochloric acid, and catalytic hydrogenation.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide (ST57 Precursor)

- Structure : Differs in the position of substituents (4-nitro vs. 5-nitro-2-methoxy).

- Synthesis: Synthesized from 4-nitroaniline and 2-(phenylthio)acetyl chloride, followed by reduction to an amino derivative .

- Key Difference : Lacks the methoxy group, reducing steric hindrance and altering electronic properties.

2-(4-Cyanophenoxy)-N-(2-Methoxy-5-Nitrophenyl)Acetamide

- Structure: Replaces the phenylthio group with a 4-cyanophenoxy moiety.

Analogues with Heterocyclic Substituents

Triazole-Linked Acetamides (Compounds 51–55)

- Examples :

- 51 : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide

- 52 : N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide

- Synthesis : Prepared via coupling of triazole-containing amines with phenylthioacetyl chloride .

- Activity : Designed as cytohesin inhibitors; compound 51 showed a melting point of 156–158°C and 42.4% yield .

Benzothiazole Derivatives (Compounds 5a–5g)

- Example : 2′-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5′-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one

- Activity : Exhibited potent anti-inflammatory (compound 5d ) and analgesic (compound 5e ) effects .

Functional Analogues with Similar Pharmacophores

Chalcone-Acetamide Hybrids

MAO-B and BChE Inhibitors

- Example: (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Activity : Selective MAO-B inhibition (IC₅₀ ~0.028 mM) and cholinesterase modulation, relevant for neurodegenerative diseases .

Comparative Data Table

Research Findings and Gaps

- Synthetic Feasibility : The target compound’s synthesis is well-established via Scheme 2 in , but yields (24–42%) are moderate compared to triazole derivatives (up to 86.6% in compound 54 ) .

- Biological Data : While structural analogues show antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, specific data for N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide are lacking in the provided evidence. Further studies are needed to elucidate its pharmacokinetics and target specificity.

- Thermal Stability : Melting points of related compounds range from 150°C to 225°C, suggesting that the methoxy and nitro groups enhance thermal stability .

Biologische Aktivität

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and a phenylthio moiety, which contribute to its biological properties. The presence of the nitro group allows for redox reactions, while the phenylthio group may interact with thiol-containing biomolecules, influencing enzyme activity and cellular processes.

The biological activity of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide is primarily attributed to its interactions with specific molecular targets:

- Enzyme Modulation : The compound may inhibit or activate various enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Cellular Interaction : It can disrupt cellular processes by interacting with receptors or other biomolecules, leading to altered gene expression and cell function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : In vitro studies have demonstrated that it can scavenge free radicals, indicating potential protective effects against oxidative stress .

- Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease applications .

- Anti-Cancer Potential : The compound has been studied for its effects on cancer cell lines. It may inhibit cell growth and induce apoptosis through modulation of signaling pathways such as NF-κB and STAT3 .

Case Studies

-

Antioxidant Evaluation :

- In vitro assays showed that N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide effectively reduced oxidative stress markers in HepG2 cells.

- Results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

- Antimicrobial Testing :

- Cancer Cell Line Studies :

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant reduction in ROS levels in HepG2 cells |

| Antimicrobial | Effective against E. coli and S. aureus |

| Anti-Cancer | Inhibited growth in HCT116 and CNE-2 cell lines |

Q & A

Q. What are the key synthetic pathways for N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide?

The synthesis typically involves:

- Nitration : Introduction of the nitro group to a methoxy-substituted aromatic precursor (e.g., 2-methoxyphenol) under controlled acidic conditions.

- Acylation : Reaction of the nitrated intermediate with chloroacetyl chloride to form the acetamide backbone.

- Thioether formation : Coupling with thiophenol derivatives via nucleophilic substitution or Mitsunobu reactions . Example: A similar compound, N-(4-nitrophenyl)-2-(phenylthio)acetamide, was synthesized using 2-(phenylthio)acetyl chloride and 4-nitroaniline, achieving yields of 24–42% after optimization .

Q. How can the nitro group in this compound be reduced, and what are the implications for biological activity?

The nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like SnCl₂ in acidic media. This modification enhances bioavailability and enables further derivatization (e.g., coupling with carbonyl groups for Schiff base formation). For instance, nitro-to-amine reduction in analogous structures improved binding affinity to enzyme targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide, S–C aromatic vibrations at ~690 cm⁻¹).

- NMR : ¹H NMR reveals methoxy protons (~3.8 ppm) and aromatic splitting patterns, while ¹³C NMR confirms carbonyl (170–175 ppm) and thioether carbons.

- HRMS : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst use : Pd/C or Fe/acid systems for nitro reductions.

- Temperature control : Exothermic nitration requires gradual addition of HNO₃/H₂SO₄ at 0–5°C to avoid byproducts . Example: In the synthesis of N-(4-aminophenyl)-2-(phenylthio)acetamide, SnCl₂·2H₂O in HCl yielded 55% after 6 hours at 70°C .

Q. What computational methods predict the compound’s electronic properties and stability?

- DFT calculations : Analyze HOMO-LUMO gaps to assess reactivity. For a related nitro-acetamide, the HOMO (-6.2 eV) indicated electron-rich regions susceptible to electrophilic attack .

- MESP (Molecular Electrostatic Potential) : Maps charge distribution, guiding SAR studies for target binding .

Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?

The methoxy group is a strong electron-donating substituent, directing electrophilic substitution to the para position. However, steric hindrance from the nitro group at C5 limits reactivity. In hydrolysis studies, methoxy-to-hydroxy conversion under acidic conditions (e.g., HBr/AcOH) requires prolonged heating (24–48 hours) .

Q. What contradictions exist in reported biological activities of structurally similar acetamides?

- Antimicrobial vs. Cytotoxicity : Some thiazole-acetamide hybrids show potent Gram-positive activity (MIC = 2 µg/mL) but high cytotoxicity (IC₅₀ = 15 µM in HepG2 cells), necessitating selectivity optimization .

- Enzyme Inhibition : A nitro-substituted analog inhibited lipoxygenase (IC₅₀ = 0.8 µM) but showed no activity against COX-2, highlighting target specificity .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

- Variation of substituents : Replace methoxy with halogens (e.g., Cl, F) to assess electronic effects.

- Bioisosteric replacement : Substitute phenylthio with benzylamino groups to compare hydrogen-bonding capacity.

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with enzyme active sites .

Q. What strategies resolve low solubility in aqueous media for in vitro assays?

- Prodrug design : Introduce phosphate esters at the acetamide nitrogen.

- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability.

- Co-solvent systems : Employ DMSO/PBS (≤10% v/v) to maintain compound stability .

Data Interpretation and Validation

Q. How to address discrepancies in melting points reported across sources?

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR.

- Quality control : Validate purity (>98%) by HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.